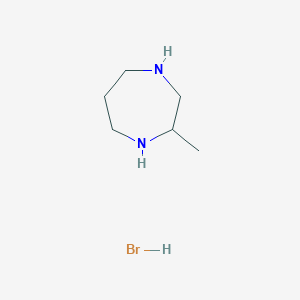
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . It is also known by its synonym, 7-ethyl-4-oxo-1H-quinoline-3-carbonitrile . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves several steps. One common method includes the reaction of 7-ethyl-4-hydroxyquinoline with cyanogen bromide under basic conditions to form the desired product . The reaction conditions typically involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 7-ethyl-4-hydroxyquinoline-3-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanolamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- can be compared with other similar compounds such as:
3-Quinolinecarbonitrile: This compound lacks the ethyl and hydroxy groups, which may result in different chemical and biological properties.
7-ethyl-4-hydroxyquinoline:
4-hydroxyquinoline-3-carbonitrile: This compound lacks the ethyl group, which may influence its solubility and biological activity.
The uniqueness of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
Numéro CAS |
61338-27-0 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
7-ethyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) |
Clé InChI |
OQWABZFAIKMVTM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)







![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)




![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
